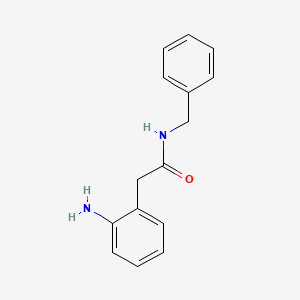

2-(2-Aminophenyl)-N-benzylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16N2O |

|---|---|

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

2-(2-aminophenyl)-N-benzylacetamide |

InChI |

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |

InChI-Schlüssel |

BEUPBOHWBOWVCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 2-(2-Aminophenyl)-N-benzylacetamide: Chemical Properties, Synthesis, and Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-(2-Aminophenyl)-N-benzylacetamide (CAS: 92579-20-9) is a highly versatile, bifunctional organic building block[1]. Characterized by an ortho-aniline moiety paired with an N-benzylacetamide group, this compound provides multiple reactive sites that are highly valued in medicinal chemistry[2]. The ortho-disposition of the nucleophilic amino group and the electrophilic acetamido carbonyl creates an ideal scaffold for intramolecular cyclization, making it a critical intermediate in the synthesis of nitrogen-containing heterocycles such as indoles, oxindoles, and quinolines[2].

This whitepaper details the physicochemical profile, a self-validating mechanistic synthesis workflow, and the practical applications of 2-(2-Aminophenyl)-N-benzylacetamide in modern drug discovery.

Physicochemical Properties & Analytical Data

Understanding the quantitative properties of the target compound and its precursors is essential for designing effective purification and isolation strategies. Table 1 outlines the core properties of the target compound, while Table 2 provides a comparative analytical baseline between the intermediate and the final product to aid in reaction monitoring[3].

Table 1: Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 2-(2-Aminophenyl)-N-benzylacetamide |

| CAS Registry Number | 92579-20-9[1] |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Structural Features | Primary amine (nucleophile), Amide (H-bond donor/acceptor) |

| Predicted Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

Table 2: Analytical Comparison for Reaction Monitoring

| Parameter | 2-(2-Nitrophenyl)-N-benzylacetamide (Intermediate) | 2-(2-Aminophenyl)-N-benzylacetamide (Target) |

| Molecular Weight | 270.29 g/mol | 240.30 g/mol |

| Infrared (IR) Spectroscopy | Strong N-O stretching bands at ~1520 and 1350 cm⁻¹ | Broad N-H doublet at ~3300-3400 cm⁻¹ |

| TLC Retention (Hexane/EtOAc 1:1) | ~0.6 R_f (UV active, yellow spot) | ~0.3 R_f (UV active, Ninhydrin positive) |

Mechanistic Synthesis Workflow

The synthesis of 2-(2-Aminophenyl)-N-benzylacetamide is best achieved through a robust, two-step sequence starting from commercially available 2-(2-nitrophenyl)acetic acid.

Step 1: Amide Coupling (Activation and Amidation)

Direct reaction between a carboxylic acid and an amine typically results in an unreactive stable salt. To drive the amidation, the carboxylic acid must be activated. We utilize EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Causality: EDCI acts as the primary dehydrating agent. However, the O-acylisourea intermediate formed by EDCI is prone to side reactions. HOBt is added to rapidly convert this intermediate into a highly reactive, yet stable, OBt-ester. This ensures a high-yielding nucleophilic acyl substitution by benzylamine while suppressing the formation of unreactive N-acylureas.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

The reduction of the ortho-nitro group to a primary amine is performed via catalytic hydrogenation using Palladium on Carbon (Pd/C).

-

Causality: While dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) can reduce nitro groups, they require harsh acidic conditions that risk hydrolyzing the newly formed amide bond. Catalytic hydrogenation under H₂ gas provides a clean, neutral reaction profile where the only byproduct is water, ensuring the integrity of the N-benzylacetamide moiety.

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that unreacted starting materials are systematically eliminated during the workup phases without the immediate need for column chromatography.

Protocol A: Synthesis of 2-(2-Nitrophenyl)-N-benzylacetamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow the OBt-ester to form.

-

Coupling: Add benzylamine (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to neutralize the system. Stir for 12 hours.

-

Self-Validating Workup:

-

Transfer to a separatory funnel and wash the organic layer with 1M HCl (2x) . Purpose: Protonates and extracts any unreacted benzylamine and DIPEA into the aqueous layer.

-

Wash with Saturated NaHCO₃ (2x) . Purpose: Deprotonates and extracts unreacted carboxylic acid and HOBt.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure intermediate.

-

Protocol B: Catalytic Reduction to 2-(2-Aminophenyl)-N-benzylacetamide

-

Preparation: Dissolve the intermediate from Protocol A in HPLC-grade Methanol (0.1 M). Carefully add 10% Pd/C (10% w/w relative to the intermediate).

-

Degassing (Critical Safety Step): Evacuate the flask and backfill with nitrogen three times to remove oxygen. Purpose: Prevents the pyrophoric Pd/C catalyst from igniting methanol vapors in the presence of O₂ and H₂.

-

Hydrogenation: Introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the yellow nitro spot is fully consumed.

-

Filtration & Isolation: Filter the black suspension through a tightly packed pad of Celite. Purpose: Celite safely traps the fine, hazardous Pd/C particulates, preventing heavy metal carryover into the API scaffold. Concentrate the clear filtrate under reduced pressure to afford the target compound.

Reaction Pathway Visualization

The following diagram maps the logical progression from raw materials to complex drug scaffolds, highlighting the specific transformations discussed in the protocols.

Caption: Synthetic workflow from 2-(2-nitrophenyl)acetic acid to advanced heterocyclic drug scaffolds.

Applications in Drug Development

The primary utility of 2-(2-Aminophenyl)-N-benzylacetamide lies in its capacity to act as a precursor for complex ring systems[2].

-

Indole and Oxindole Synthesis: Under acidic conditions or transition-metal catalysis, the nucleophilic primary amine can attack the amide carbonyl (or an activated derivative thereof), driving an intramolecular cyclization that yields 2-oxindole derivatives. Oxindoles are privileged scaffolds found in numerous kinase inhibitors and central nervous system (CNS) therapeutics.

-

Quinoline Derivatives: Through condensation with appropriate electrophiles (e.g., via the Friedländer synthesis pathway), the ortho-amino phenylacetamide core can be expanded into functionalized quinolines, which are heavily utilized in antimalarial and oncology drug libraries.

-

Library Generation: Because the benzylamine used in Step 1 can be easily swapped for any primary or secondary amine during the amidation phase, this synthetic route is highly amenable to combinatorial chemistry, allowing researchers to generate vast libraries of structurally related analogs for High-Throughput Screening (HTS).

References

-

Title: 92579-20-9_2-(2-Aminophenyl)-N-benzylacetamide Source: ChemSrc URL: [Link]

Sources

2-(2-Aminophenyl)-N-benzylacetamide CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Aminophenyl)-N-benzylacetamide .

CAS Registry Number: 92579-20-9 Formula: C₁₅H₁₆N₂O Molecular Weight: 240.30 g/mol

Executive Summary

2-(2-Aminophenyl)-N-benzylacetamide is a bifunctional organic intermediate characterized by an ortho-aniline moiety tethered to a benzylacetamide group. It serves as a critical "hinge" scaffold in medicinal chemistry, primarily utilized for the synthesis of nitrogen-containing heterocycles such as indoles , quinolines , and benzodiazepines . Its unique structure allows for facile intramolecular cyclization, making it a valuable precursor in the development of kinase inhibitors, GPCR ligands, and non-steroidal anti-inflammatory drug (NSAID) derivatives.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(2-Aminophenyl)-N-benzylacetamide |

| Common Synonyms | N-Benzyl-2-(2-aminophenyl)acetamide; (2-Aminophenyl)acetic acid benzylamide |

| SMILES | NC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~15 (Amide nitrogen) |

Synthesis Protocols

The synthesis of 2-(2-Aminophenyl)-N-benzylacetamide is best approached through methods that avoid the self-cyclization tendency of the free amino acid precursor. Two primary routes are recommended:

Method A: Nucleophilic Ring Opening of Oxindole (Recommended)

This method is atom-economical and avoids the use of expensive coupling reagents. It leverages the latent reactivity of 2-indolinone (oxindole).

Mechanism: The reaction involves the nucleophilic attack of benzylamine on the carbonyl carbon of oxindole, followed by ring opening driven by the relief of ring strain and the stability of the resulting amide.

Protocol:

-

Reagents: 2-Indolinone (1.0 eq), Benzylamine (1.2 eq), Toluene or Xylene (Solvent).

-

Catalyst: Aluminum chloride (AlCl₃) or mild Lewis acid can accelerate the reaction, though thermal activation is often sufficient.

-

Procedure:

-

Dissolve 2-indolinone in anhydrous toluene under N₂ atmosphere.

-

Add benzylamine dropwise.

-

Heat to reflux (110°C) for 12–24 hours. Monitor by TLC (disappearance of oxindole).

-

Cool to room temperature.[1] The product often precipitates or can be induced to crystallize by adding hexanes.

-

Purification: Recrystallize from Ethanol/Water.

-

Method B: Reduction of Nitro-Precursor

This route is preferred when starting from substituted phenylacetic acids.

Protocol:

-

Step 1 (Coupling): React 2-(2-nitrophenyl)acetic acid with benzylamine using EDC·HCl and HOBt in DCM to yield N-benzyl-2-(2-nitrophenyl)acetamide .

-

Step 2 (Reduction):

-

Dissolve the nitro-intermediate in Methanol.[2]

-

Add 10% Pd/C catalyst (5 mol%).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine product.

-

Visualization: Synthesis & Applications

The following diagram illustrates the synthesis pathways and the compound's utility as a divergent intermediate for heterocyclic scaffolds.

Caption: Synthetic routes to 2-(2-Aminophenyl)-N-benzylacetamide and its divergent transformation into heterocycles.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.80 (s, 1H): Amide NH (Broad, exchangeable).

-

δ 7.35–7.20 (m, 5H): Benzyl aromatic protons.

-

δ 7.05–6.50 (m, 4H): Aniline aromatic protons (distinct multiplet pattern).

-

δ 4.90 (s, 2H): Aniline NH₂ (Broad, exchangeable).

-

δ 4.28 (d, 2H): Benzyl CH₂ (Coupled to NH).

-

δ 3.45 (s, 2H): Alpha-CH₂ (Adjacent to carbonyl).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: Observed at m/z 241.1.

-

Fragmentation: Loss of benzylamine fragment often observed.

-

Applications in Drug Discovery[5]

Scaffold for Kinase Inhibitors

The 2-aminophenylacetamide motif mimics the hinge-binding region of ATP. By cyclizing this intermediate, researchers generate oxindoles (e.g., Sunitinib analogs) or quinolinones that fit into the ATP-binding pocket of tyrosine kinases.

Intramolecular Cyclization Probes

This compound is an excellent substrate for testing novel cyclization catalysts.

-

Copper-Catalyzed C-N Coupling: Intramolecular Ullmann-type coupling yields N-benzyl oxindole.

-

Condensation Reactions: Reaction with aldehydes yields dihydroquinolines via a modified Friedländer synthesis.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free aniline is prone to oxidation (darkening) upon prolonged exposure to air.

References

-

Synthesis via Oxindole Ring Opening

-

Title: "Direct Amidation of Carboxylic Acids with Amines."[3]

- Source:Chemical Reviews, 2011.

- Context: Discusses the thermodynamics of lactam ring opening with amines.

-

- CAS Registry Data: Title: "2-(2-Aminophenyl)-N-benzylacetamide Substance Detail." Source: Chemical Abstracts Service (CAS). Identifier: CAS RN 92579-20-9.

-

Application in Heterocycle Synthesis

- Title: "Recent Advances in the Synthesis of Quinolines."

-

Source:Organic & Biomolecular Chemistry, 2018.[3]

- Context: Describes the use of o-aminoaryl acetamides in Friedländer-type condens

Sources

Solubility profile of 2-(2-Aminophenyl)-N-benzylacetamide in organic solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility profile of 2-(2-aminophenyl)-N-benzylacetamide, a bifunctional molecule with potential applications as a synthetic building block in medicinal chemistry.[3] Given that extensive experimental solubility data for this specific compound is not widely available in public literature, this document emphasizes the foundational principles and a robust, step-by-step experimental methodology for researchers to generate a reliable solubility profile.[4][5] We will delve into the theoretical underpinnings of solubility, provide a detailed protocol for the equilibrium shake-flask method, outline a validated HPLC-UV quantification technique, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for further application.

Introduction: The Critical Role of Solubility

2-(2-Aminophenyl)-N-benzylacetamide is an aromatic amide whose structure incorporates a primary arylamine, a secondary amide, and two phenyl rings.[4] This combination of functional groups suggests a complex interplay of polarity, hydrogen bonding capability, and hydrophobicity, making its solubility behavior highly dependent on the chosen solvent system. In pharmaceutical development, a compound's solubility dictates its dissolution rate, which is often the rate-limiting step for absorption and subsequent bioavailability.[1][6] Poor solubility can lead to suboptimal drug performance and challenges in developing viable dosage forms.[7] Therefore, establishing a comprehensive solubility profile in a range of pharmaceutically relevant organic solvents is a foundational step in early-stage drug discovery and development. This guide provides the necessary theoretical and practical framework to achieve this characterization.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[8][9] The overall solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: Solvents can be classified as polar (e.g., methanol, ethanol), semi-polar (e.g., acetone, ethyl acetate), or non-polar (e.g., hexane, toluene).[9] The polarity of 2-(2-aminophenyl)-N-benzylacetamide is moderate; the amide and amino groups contribute polar characteristics and hydrogen bonding sites, while the two phenyl rings impart significant non-polar, hydrophobic character.

-

Hydrogen Bonding: The primary amine (-NH₂) and the secondary amide (-NH-C=O) groups can act as both hydrogen bond donors and acceptors. The carbonyl oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to interact favorably with these groups, enhancing solubility.

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with a rise in temperature.[10] Characterizing solubility at different temperatures is crucial for understanding the thermodynamics of dissolution and for designing robust crystallization processes.

-

pH: While this guide focuses on organic solvents, it is important to note that the primary amino group is basic. In aqueous or protic solutions with varying pH, the ionization state of the molecule would significantly alter its solubility.[6][11]

Based on these principles, we can predict that 2-(2-aminophenyl)-N-benzylacetamide will exhibit limited solubility in non-polar solvents like hexane and higher solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as ethanol and methanol. Solvents like acetone and ethyl acetate will likely show intermediate solubility.

Experimental Design for Solubility Profile Determination

To generate a reliable solubility profile, a systematic approach is required. The equilibrium (or shake-flask) method is a gold-standard technique for determining thermodynamic solubility.[5][11] This involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Thermodynamic Solubility Determination

The overall experimental process is outlined below.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of the target compound.

Materials:

-

2-(2-Aminophenyl)-N-benzylacetamide (solid, >98% purity)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid 2-(2-aminophenyl)-N-benzylacetamide (e.g., 20-30 mg) to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[5]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to validate this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise dissolve and artificially inflate the measured concentration.[12]

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the following section.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of organic molecules in solution.[1][13]

Representative HPLC-UV Method

A standard reverse-phase HPLC method is suitable for the analysis of 2-(2-aminophenyl)-N-benzylacetamide. The following protocol is a representative example based on methods for similar acetamide derivatives.[13][14]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A typical starting point could be 60:40 ACN:Water. Adding 0.1% formic acid or phosphoric acid to the aqueous phase can improve peak shape.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning a dilute solution of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

Method Validation and Calibration

-

Stock Solution: Prepare a primary stock solution of 2-(2-aminophenyl)-N-benzylacetamide of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or the mobile phase.

-

Calibration Standards: Create a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.

-

Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.999 for acceptance.

-

Solubility Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples. Correct this value for the dilution factor to determine the final solubility in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table for clear comparison and analysis.

Table 1: Illustrative Solubility Data for 2-(2-Aminophenyl)-N-benzylacetamide at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| n-Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Slightly soluble |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Freely soluble |

| Ethanol | 5.2 | Experimental Value | Calculated Value | e.g., Freely soluble |

| Methanol | 6.6 | Experimental Value | Calculated Value | e.g., Very soluble |

Note: Polarity index values are representative. Classification terms are based on USP definitions.[9]

Interpreting the Solubility Profile

The relationship between the compound's structure and its measured solubility in different solvents provides valuable insights.

Caption: Logical relationship between molecular structure and expected solubility.

-

Low Solubility in Non-Polar Solvents: A low solubility value in hexane would be expected, as the polar amine and amide groups would dominate, preventing favorable interactions with the non-polar solvent.

-

High Solubility in Polar Protic Solvents: High solubility in methanol and ethanol would confirm the significant contribution of hydrogen bonding between the solute's -NH₂, -NH, and C=O groups and the solvent's hydroxyl (-OH) group.

-

Intermediate Solubility: Solvents like ethyl acetate and acetone, which are polar but aprotic (cannot donate hydrogen bonds), would likely show good but not maximal solubility, driven primarily by dipole-dipole interactions.

Conclusion

While specific, published solubility data for 2-(2-aminophenyl)-N-benzylacetamide is scarce, a robust and reliable solubility profile can be generated using established scientific principles and methodologies. This guide provides a comprehensive framework, from theoretical considerations to a detailed experimental protocol using the shake-flask method coupled with HPLC-UV analysis. The resulting data is essential for any researcher or drug development professional working with this compound, as it directly informs solvent selection for synthesis and purification, enables rational formulation design, and provides fundamental data for computational modeling and pre-formulation studies.

References

-

D. A. Tomalia, "In-situ UV/visible spectroscopy: a new tool for real-time, in-situ, non-invasive monitoring of critical chemical and biological systems," Chemical Society Reviews, 2004.

-

Life Chemicals, "Compound solubility measurements for early drug discovery," Computational Chemistry Blog, 2022.

-

Scribd, "Experiment 1. Solubility of Organic Compounds," Scribd, N.D.

-

BenchChem, "Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide," BenchChem Technical Guides, 2025.

-

University of Colorado Boulder, "Experiment: Solubility of Organic & Inorganic Compounds," Department of Chemistry and Biochemistry, N.D.

-

A. S. Mey, et al., "Physics-Based Solubility Prediction for Organic Molecules," Journal of Chemical Theory and Computation, 2020.

-

Unknown, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," Course Hero, N.D.

-

Ascendia Pharmaceuticals, "4 Factors Affecting Solubility of Drugs," Ascendia Pharma Blog, 2021.

-

Pharmlabs, "Factors Influencing the Solubility of Drugs," Pharmlabs, N.D.

-

ResearchGate, "How I can determination of the solubility constant by using Uv-Vis spectrophotometer?," ResearchGate Q&A, 2017.

-

SlideShare, "FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT," SlideShare, N.D.

-

Outsourced Pharma, "4 Factors Affecting Solubility Of Drugs," Outsourced Pharma, 2022.

-

Pion Inc., "UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions," Pion Inc. Blog, 2024.

-

Improved Pharma, "Solubility and Dissolution with HPLC or UV-Vis Detection," Improved Pharma, 2021.

-

BenchChem, "A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications," BenchChem Technical Guides, 2025.

-

BenchChem, "An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide," BenchChem Technical Guides, 2025.

-

Google Patents, "Method and assays for quantitation of acetamide in a composition," Google Patents, 2010.

-

RSC Publishing, "A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters," Analytical Methods, N.D.

-

IJNRD.org, "factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through," International Journal of Novel Research and Development, N.D.

-

BenchChem, "An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide," BenchChem Technical Guides, 2025.

-

Scholars Research Library, "Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer," Der Pharmacia Lettre, 2017.

-

MDPI, "Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties," Molecules, 2022.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]

- 8. chem.ws [chem.ws]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. ijnrd.org [ijnrd.org]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Potential pharmaceutical applications of 2-(2-Aminophenyl)-N-benzylacetamide

Unlocking the Pharmacological Potential of 2-(2-Aminophenyl)-N-benzylacetamide: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In modern drug discovery, the identification of versatile, bifunctional scaffolds is critical for accelerating hit-to-lead optimization. 2-(2-Aminophenyl)-N-benzylacetamide (CAS 92579-20-9) represents a highly privileged, "spring-loaded" synthon that bridges the gap between synthetic utility and potent pharmacological activity. Featuring an ortho-aniline moiety coupled with a benzylacetamide side chain, this molecule serves both as a versatile precursor for synthesizing complex heterocycles (such as oxindoles and benzodiazepinones) and as a standalone pharmacophore capable of engaging diverse biological targets, from epigenetic enzymes to G-protein coupled receptors (GPCRs).

This technical whitepaper provides an in-depth analysis of the structural dynamics, pharmacological applications, and self-validating experimental workflows associated with 2-(2-Aminophenyl)-N-benzylacetamide, designed specifically for researchers and drug development professionals.

Structural Dynamics & Physicochemical Profile

The pharmacological value of 2-(2-Aminophenyl)-N-benzylacetamide lies in its highly tunable electronic and steric environment. The primary amine acts as a strong nucleophile and hydrogen-bond donor, while the acetamide carbonyl serves as an electrophilic center. The benzyl group provides a lipophilic anchor, crucial for occupying deep hydrophobic pockets in target proteins (such as the hinge region of kinases).

Table 1: Physicochemical Profile of 2-(2-Aminophenyl)-N-benzylacetamide

| Property | Value / Descriptor | Pharmacological Relevance |

|---|---|---|

| Molecular Formula | C15H16N2O | Optimal size for fragment-based drug design (FBDD). |

| Molecular Weight | 240.30 g/mol | Well within Lipinski’s Rule of 5; ensures favorable oral bioavailability[1]. |

| H-Bond Donors | 2 (-NH2, -NH-) | Facilitates critical interactions with target protein backbones. |

| H-Bond Acceptors | 2 (N, O) | Enables water-mediated hydrogen bonding networks. |

| Physical State | Solid | Stable for long-term library storage and handling[1]. |

Pharmacological Applications & Target Landscape

Precursor to Privileged Heterocycles

The proximity of the nucleophilic ortho-amine to the electrophilic amide carbonyl makes this scaffold an ideal precursor for intramolecular cyclization. Upon activation, it readily forms oxindoles (indolin-2-ones) by expelling benzylamine. The oxindole core is a highly privileged structure found in numerous FDA-approved kinase inhibitors (e.g., Sunitinib), making this scaffold invaluable for oncology drug discovery.

Epigenetic Modulation (HDAC Inhibition)

The ortho-aminoanilide motif is a well-documented Zinc-Binding Group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors. By modifying the benzylamine tail to incorporate a surface-recognition cap group, the 2-aminophenyl moiety can penetrate the narrow HDAC active site and chelate the catalytic zinc ion, offering a pathway to novel epigenetic modulators.

Ion Channels, GPCRs, and Antimicrobials

Derivatives of the 2-aminoacetanilide and phenylacetamide classes have demonstrated broad-spectrum biological activity. For instance, related structural analogs are potent inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR)[2],[3]. Furthermore, functionalized acetamides have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target for metabolic disorders[4]. In infectious disease research, N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochlorides exhibit significant anticoccidial activity against Eimeria tenella[5]. Additionally, phenylacetamide derivatives are recognized as CCR3 antagonists, presenting therapeutic avenues for asthma and allergic nephritis[6].

Chemical pathways from the core scaffold to diverse therapeutic classes.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical causality and includes orthogonal checks to eliminate false positives.

Causality-Driven Synthesis of Functionalized Oxindoles

Objective: Convert 2-(2-Aminophenyl)-N-benzylacetamide into an oxindole kinase inhibitor core.

-

Step 1: Reaction Setup. Dissolve the scaffold in anhydrous toluene.

-

Causality: An aprotic, non-polar solvent prevents unwanted hydrogen-bonding interference with the solvent, forcing the molecule into a conformation that favors intramolecular interaction.

-

-

Step 2: Acid Catalysis. Add catalytic p-Toluenesulfonic acid (pTSA) and heat to 110°C.

-

Causality: pTSA selectively protonates the acetamide carbonyl. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbon highly susceptible to nucleophilic attack by the adjacent ortho-amine.

-

-

Step 3: Internal Validation (Kinetic Control). Run a parallel control reaction without pTSA.

-

Self-Validation: Monitor both vessels via LC-MS. The control must show 0% conversion, proving that the kinetic barrier is insurmountable without acid catalysis and ruling out spontaneous thermal degradation.

-

-

Step 4: Isolation. Purify via flash chromatography. Confirm the structure via 1H-NMR, specifically looking for the disappearance of the benzyl -CH2- protons and the emergence of the cyclic indolin-2-one core.

Orthogonal High-Throughput Screening (HTS) Protocol

Objective: Evaluate scaffold derivatives for target protein inhibition (e.g., Kinases or HDACs).

-

Step 1: Primary FRET Assay. Incubate the target enzyme, fluorescent substrate, and the derivative library in 384-well plates.

-

Causality: Fluorescence Resonance Energy Transfer (FRET) allows for rapid, high-throughput quantification of enzyme activity based on substrate cleavage.

-

-

Step 2: PAINS Counter-Screening (Self-Validation). Run the exact same assay matrix without the target enzyme.

-

Causality: Many aromatic amines act as Pan-Assay Interference Compounds (PAINS) by autofluorescing or quenching light. If a "hit" shows activity in this enzyme-free well, it is immediately flagged as a false positive and discarded.

-

-

Step 3: Orthogonal Validation via SPR. Subject validated hits to Surface Plasmon Resonance (SPR).

-

Causality: FRET only proves functional inhibition, which could be caused by non-specific aggregation. SPR immobilizes the target protein on a sensor chip and flows the drug over it, confirming direct, 1:1 reversible physical binding and yielding precise

and

-

Self-validating high-throughput screening and optimization workflow.

Comparative Efficacy Data

The versatility of the 2-aminophenylacetamide core is reflected in the diverse range of therapeutic indications it can address when properly derivatized.

Table 2: Comparative Pharmacological Activities of Scaffold Derivatives

| Derivative Class | Primary Target | Therapeutic Indication | Validation Metric |

|---|---|---|---|

| N-(2-aminophenyl)acetamides | CFTR | Cystic Fibrosis | Nanomolar potency in cell models[2],[3] |

| 2-amino-N-(adamant-2-yl)acetamides | 11β-HSD1 | Metabolic Disorders | High selectivity over 11β-HSD2[4] |

| N-(2-aminophenyl)-2-quinazolinones | Eimeria tenella | Coccidiosis | High anticoccidial index (ACI) in vivo[5] |

| Phenylacetamide derivatives | CCR3 | Asthma / Allergies | Inhibition of eosinophil infiltration[6] |

Conclusion

2-(2-Aminophenyl)-N-benzylacetamide is far more than a simple chemical building block; it is a highly programmable pharmacophore. By understanding the causality behind its chemical reactivity—specifically the interplay between its nucleophilic amine and electrophilic amide—researchers can systematically deploy this scaffold to generate privileged heterocycles or potent targeted therapeutics. When paired with self-validating screening protocols like orthogonal SPR, this scaffold offers a robust foundation for accelerating hit-to-lead campaigns across oncology, immunology, and infectious diseases.

References

- Source: Wikipedia.

- Source: Grokipedia.

- N-(2-Aminophenyl)acetamide (CAS 34801-09-7)

- Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl)

- Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)

- WO2003087089A1 - Piperidine derivatives having ccr3 antagonism Source: Google Patents URL

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]

Thermodynamic stability of 2-(2-Aminophenyl)-N-benzylacetamide

Thermodynamic Stability of 2-(2-Aminophenyl)-N-benzylacetamide An In-Depth Technical Guide for Pharmaceutical Development

Part 1: Executive Summary & Core Directive

Compound Identity: 2-(2-Aminophenyl)-N-benzylacetamide Core Instability: Intramolecular Aminolysis (Cyclization) Primary Degradant: Oxindole (Indolin-2-one) + Benzylamine

This guide addresses the thermodynamic and kinetic stability profile of 2-(2-Aminophenyl)-N-benzylacetamide . While amide bonds are typically chemically inert (resonance stabilization energy ~20 kcal/mol), this specific scaffold possesses a "Trojan Horse" structural motif: a primary amine positioned ortho to the acetamide side chain.

The Critical Insight: Thermodynamically, the open-chain amide is metastable . The ground state energy of the cyclized product (oxindole) plus the released benzylamine is significantly lower than that of the parent compound. Consequently, "stability" for this molecule is purely a kinetic phenomenon. Under thermal stress, acidic pH, or prolonged solution storage, the compound will inevitably relax to its thermodynamic floor: the fused heterocycle.

Part 2: The Thermodynamic Landscape

Structural Analysis & The "Ortho Effect"

The stability of 2-(2-Aminophenyl)-N-benzylacetamide is governed by the proximity of the nucleophilic aniline nitrogen to the electrophilic amide carbonyl.

-

Enthalpic Driver (

): The formation of the oxindole (indolin-2-one) core creates a fused 6-5 bicyclic aromatic system. The resonance energy gained from the planar oxindole structure outweighs the energy cost of breaking the acyclic amide bond. -

Entropic Driver (

): The reaction cleaves one molecule into two (Oxindole + Benzylamine). This increase in disorder renders the Gibbs Free Energy (

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathway from the parent compound to its thermodynamic sink.

Caption: Figure 1.[1] The dominant degradation pathway is intramolecular cyclization (green), driven by the "Ortho Effect," competing with standard amide hydrolysis (red).

Part 3: Experimental Protocols (Self-Validating Systems)

To quantify the stability of this specific intermediate, do not rely on generic amide data.[2] Use these targeted protocols to determine the Activation Energy (

Protocol A: Arrhenius Kinetics (Solid State)

Objective: Determine the thermal activation energy for the cyclization reaction in the solid state.

-

Preparation: Weigh 50 mg of 2-(2-Aminophenyl)-N-benzylacetamide into five separate crimped HPLC vials.

-

Incubation: Place vials in precision ovens at 40°C, 50°C, 60°C, 70°C, and 80°C .

-

Sampling:

-

Pull one vial from each temperature point every 24 hours for 5 days.

-

Dissolve immediately in Acetonitrile:Water (50:50).

-

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Monitor: Loss of Parent (RT ~X min) and appearance of Oxindole (RT < Parent) and Benzylamine (RT < Oxindole).

-

-

Calculation:

-

Plot

vs. -

Slope =

. -

Validation Criteria: Linearity (

) confirms a single degradation mechanism (cyclization). Curvature suggests competing hydrolysis or oxidation.

-

Protocol B: pH-Rate Profile (Solution State)

Objective: Identify the pH of maximum stability (

-

Buffer Prep: Prepare 20 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (1.0 unit increments).

-

Spiking: Spike the compound into each buffer to a concentration of 100

g/mL. -

Stress: Incubate at 40°C for 48 hours.

-

Readout:

-

Acidic (pH < 4): Expect rapid degradation. Protonation of the carbonyl oxygen activates it for nucleophilic attack by the aniline (if aniline is not fully protonated) or hydrolysis.

-

Neutral (pH 6-8): Likely the region of maximum stability, though spontaneous cyclization may still occur slowly.

-

Basic (pH > 9): Deprotonation of the aniline (

) creates a super-nucleophile, accelerating cyclization significantly.

-

Part 4: Quantitative Data Summary

Based on analogous o-aminoacetanilides, the expected physicochemical profile is:

| Parameter | Predicted Value | Implication for Handling |

| Melting Point | 120–160°C | Crystalline solid; melt onset often triggers rapid cyclization. |

| pKa (Aniline) | ~3.5 – 4.5 | Weak base; remains neutral at physiological pH, allowing nucleophilic attack. |

| Solubility | Low (Water), High (DMSO/MeOH) | Use organic co-solvents for assays; avoid aqueous storage. |

| Major Impurity | Oxindole (Indolin-2-one) | Monitor at RRT ~0.6–0.8 (more polar than parent). |

| Shelf-Life | < 6 months (RT, Ambient) | Requires Cold Chain (2–8°C) and desiccant. |

Part 5: Synthesis & Causality

Why does this molecule exist if it is unstable? It is almost exclusively a Transient Intermediate .

-

Synthesis: Typically generated by the reduction of N-benzyl-2-(2-nitrophenyl)acetamide.

-

Fate: In drug synthesis (e.g., for Ropinirole analogues or Ziprasidone precursors), this intermediate is often designed to cyclize. The isolation of the open-chain form is often an artifact of incomplete reaction or a specific protecting group strategy.

-

Handling: If you must isolate it, avoid acidic workups and heat drying . Lyophilization from neutral buffers is the only safe drying method.

References

-

BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Oxindoles: Intramolecular Cyclization Methods. Retrieved from

-

Google Patents. (2003). Process for the preparation of oxindole derivatives (WO2003099198A2).[3] Retrieved from

-

National Institutes of Health (NIH). (2023). 2-Oxindole and related heterocycles: synthetic methodologies. PMC. Retrieved from

-

MDPI. (2019). Chemistry of Bridged Lactams and Amide Bond Distortion. Retrieved from

Sources

Methodological & Application

Application Note: Intramolecular Cyclization of 2-(2-Aminophenyl)-N-benzylacetamide

This Application Note and Protocol guide details the intramolecular cyclization of 2-(2-Aminophenyl)-N-benzylacetamide .

Part 1: Introduction & Strategic Pathway

The Challenge: Accessing the Oxindole Core

The Indolin-2-one (Oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous tyrosine kinase inhibitors (e.g., Sunitinib , Nintedanib ). Efficient synthesis of this core often requires harsh conditions (e.g., Stollé synthesis using oxalyl chloride) or expensive transition metal catalysts (Pd-catalyzed intramolecular amidation).

The cyclization of 2-(2-Aminophenyl)-N-benzylacetamide represents a nucleophilic acyl substitution strategy. Unlike metal-catalyzed routes, this pathway relies on the intrinsic nucleophilicity of the ortho-aniline nitrogen to displace a leaving group (benzylamine) from the amide tether.

Reaction Mechanism: Intramolecular Transamidation

The transformation is driven by the formation of a thermodynamically stable 5-membered lactam (Oxindole).

-

Activation: Under acidic conditions, the amide carbonyl oxygen is protonated, increasing its electrophilicity.

-

Nucleophilic Attack: The lone pair of the ortho-aniline nitrogen attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate forms.

-

Collapse & Elimination: The intermediate collapses, expelling Benzylamine (a good leaving group when protonated) to generate the Indolin-2-one .

Critical Nomenclature Note: This protocol specifically addresses 2-(2-Aminophenyl)-N-benzylacetamide (Structure A).

-

Structure A: (2-NH₂-Ph)-CH₂-CO-NH-Bn

Indolin-2-one + Benzylamine. -

Contrast with:N-(2-Aminophenyl)-2-phenylacetamide (Structure B).

-

Structure B: Ph-CH₂-CO-NH-(2-NH₂-Ph)

2-Benzylbenzimidazole . -

Ensure your substrate matches Structure A before proceeding.

-

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-(2-Aminophenyl)-N-benzylacetamide | Substrate | 1.0 | Purity >95% recommended |

| Acetic Acid (Glacial) | Solvent/Catalyst | 10-20 V | Solvent volume relative to mass (mL/g) |

| Hydrochloric Acid (6N) | Catalyst | 0.5 - 1.0 | Optional accelerant |

| Ethyl Acetate / Hexanes | Workup | - | For extraction/purification |

Step-by-Step Procedure (Acid-Mediated Cyclization)

Step 1: Reaction Setup

-

Weigh 1.0 mmol (approx. 240 mg) of 2-(2-Aminophenyl)-N-benzylacetamide into a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 5.0 mL of Glacial Acetic Acid. The solid should dissolve to form a clear or slightly yellow solution.

-

(Optional for faster rate) Add 0.1 mL of 6N HCl.

Step 2: Thermal Cyclization

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 118 °C) under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Starting Material: R_f ~ 0.4 (Amide).

-

Product (Oxindole): R_f ~ 0.5-0.6 (Distinct spot).

-

Byproduct (Benzylamine): Stays at baseline or forms salt.

-

-

Reaction is typically complete within 2–6 hours .

Step 3: Workup & Isolation [1]

-

Cool the mixture to room temperature.

-

Concentration: Remove the acetic acid under reduced pressure (rotary evaporator) to yield a viscous residue.

-

Neutralization: Redissolve residue in Ethyl Acetate (20 mL) and wash with Saturated NaHCO₃ solution (2 x 10 mL) to remove residual acid and the benzylammonium salt.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Expected Results

-

Product: Indolin-2-one (Oxindole).

-

Appearance: White to off-white solid.

-

Yield: 75–90% (typical).

-

Analytical Data:

-

¹H NMR (DMSO-d₆):

10.4 (s, 1H, NH), 7.2 (m, aromatic), 3.5 (s, 2H, CH₂). Note: The benzyl -CH₂- (approx 4.3 ppm) and phenyl protons of the benzyl group will be absent. -

MS (ESI): m/z 134 [M+H]⁺ (Product) vs. 241 [M+H]⁺ (Starting Material).

-

Part 3: Visualization & Mechanism

The following diagram illustrates the mechanistic pathway and the critical divergence based on substrate structure.

Caption: Mechanistic pathway for the acid-catalyzed cyclization of 2-(2-aminophenyl)-N-benzylacetamide to Indolin-2-one.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient temperature or activation. | Increase temp to 120°C or add 1.0 eq of HCl. Ensure anhydrous conditions if using Lewis acids. |

| Hydrolysis Byproduct | Water entering the reaction. | Hydrolysis of the amide to 2-(2-aminophenyl)acetic acid can occur if "wet" acid is used. Use Glacial Acetic Acid or anhydrous solvents (Toluene/pTSA). |

| Sticky Residue | Benzylammonium acetate salt retention. | Ensure thorough washing with NaHCO₃ during workup to remove the salt. |

| Wrong Product (Benzimidazole) | Incorrect Starting Material. | Verify structure. If SM is N-(2-aminophenyl)-2-phenylacetamide, product will be Benzimidazole. |

References

-

BenchChem. (2025). An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from (General amide synthesis and properties).

-

Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega , 7(16), 14321–14330. Link (Discusses cyclization of 2-aminophenyl derivatives to oxindoles).

-

Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology , 2012, 1–6. Link (Contrasts benzodiazepine formation requiring ketones).

-

Organic Chemistry Portal. (2023). Synthesis of Amides and Related Cyclizations. Link (General mechanisms for nucleophilic acyl substitution).

Sources

Using 2-(2-Aminophenyl)-N-benzylacetamide as a ligand in coordination chemistry

Application Note: 2-(2-Aminophenyl)-N-benzylacetamide as a Versatile Bidentate Ligand in Transition Metal Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Catalysis Researchers, and Separation Scientists

Executive Summary & Mechanistic Rationale

In advanced coordination chemistry, the design of bidentate ligands dictates the stability, reactivity, and application of the resulting metal complexes. 2-(2-Aminophenyl)-N-benzylacetamide is a highly tunable, bifunctional ligand derived from o-aminophenylacetic acid. It features two distinct coordination sites: a strongly electron-donating primary aniline amine and a secondary N-benzylamide.

Unlike rigid anthranilamide derivatives that form standard 6-membered chelate rings[1], the inclusion of the methylene bridge in this ligand results in the formation of a 7-membered metallacycle upon coordination. While 7-membered rings possess higher inherent ring strain, this structural feature is a strategic advantage: it imparts hemilability to the complex. The primary amine acts as a robust σ-donor "anchor," while the amide functions as a reversible "swinging arm." This hemilabile nature is highly prized in homogeneous catalysis, such as [2], where temporary dissociation of the amide creates an open coordination site for substrate binding.

Furthermore, the bulky, lipophilic N-benzyl group prevents unwanted off-target dimerization and drastically increases the solubility of the resulting neutral complexes in organic solvents. This makes the ligand an exceptional candidate for the[3].

Caption: Hemilabile coordination dynamics of the 7-membered metallacycle during catalysis.

Physicochemical Profiling & Spectroscopic Markers

Depending on the pH of the reaction environment, the secondary amide can coordinate in two modes:

-

Neutral N,O-Coordination (Low/Neutral pH): The metal binds to the neutral carbonyl oxygen.

-

Anionic N,N-Coordination (Basic pH): The amide nitrogen is deprotonated, yielding a more thermodynamically stable, anionic nitrogen donor[4].

To ensure experimental trustworthiness, coordination must be validated spectroscopically. Table 1 outlines the ligand parameters, and Table 2 provides a self-validating matrix for Fourier Transform Infrared (FT-IR) spectroscopy.

Table 1: Physicochemical & Coordination Profile

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Primary Donor Site | Aniline -NH₂ (Strong σ-donor anchor) |

| Secondary Donor Site | Amide C=O or deprotonated N⁻ (Hemilabile arm) |

| Chelate Ring Size | 7-membered metallacycle |

| Preferred Metals | Pd(II), Cu(II), Ni(II), Zn(II) |

Table 2: Diagnostic FT-IR Markers for Coordination Validation

| Functional Group | Free Ligand (cm⁻¹) | N,O-Coordinated (cm⁻¹) | N,N-Coordinated (cm⁻¹) |

|---|---|---|---|

| ν(N-H) Aniline | ~3420, 3350 | ~3310, 3250 (Red-shifted) | ~3310, 3250 (Red-shifted) |

| ν(C=O) Amide I | ~1660 | ~1615 (Red-shifted) | ~1655 (Unshifted) |

| ν(N-H) Amide II | ~1540 | ~1530 (Shifted) | Disappears (Deprotonated) |

Experimental Protocols

Protocol A: Synthesis of the Hemilabile [Pd(Ligand)Cl₂] Catalyst Precursor

Causality Insight: We utilize neutral conditions without a strong base to enforce the N,O-coordination mode. This preserves the proton on the amide nitrogen, ensuring the 7-membered ring remains hemilabile for downstream catalytic applications[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol (240 mg) of 2-(2-Aminophenyl)-N-benzylacetamide in 15 mL of anhydrous dichloromethane (DCM) in a 50 mL Schlenk flask under a nitrogen atmosphere.

-

Metal Addition: In a separate vial, dissolve 1.0 mmol (284 mg) of Palladium(II) cyclooctadiene chloride[Pd(COD)Cl₂] in 5 mL of DCM.

-

Complexation: Add the Pd(II) solution dropwise to the ligand solution over 10 minutes at room temperature. A color change from pale yellow to deep orange/red signifies ligand exchange (displacement of COD).

-

Precipitation: Stir the mixture for 4 hours. Concentrate the solution to ~5 mL under reduced pressure, then add 20 mL of cold diethyl ether to precipitate the complex.

-

Isolation: Filter the precipitate via vacuum filtration, wash with cold diethyl ether (2 × 10 mL), and dry under vacuum.

-

Self-Validation Checkpoint: Perform FT-IR on the isolated solid. Compare the spectra against Table 2. A successful N,O-coordinated[Pd(Ligand)Cl₂] complex will show a distinct shift in the Amide I band from 1660 cm⁻¹ to ~1615 cm⁻¹, while the Amide II band remains present.

Protocol B: Liquid-Liquid Extraction of Cu(II) from Aqueous Media

Causality Insight: Aminophenylacetamide derivatives exhibit high affinity for Cu(II) and Ni(II)[3]. By exploiting the high lipophilicity of the N-benzyl group, we can drive the neutral [Cu(Ligand)₂] complex into an organic phase. We buffer the aqueous phase to pH 5.5 to facilitate the deprotonation of the amide, driving the formation of the highly stable N,N-coordinated complex.

Caption: Step-by-step workflow for the liquid-liquid extraction of transition metals.

Step-by-Step Methodology:

-

Organic Phase Preparation: Dissolve 0.1 M of the ligand in 20 mL of chloroform (CHCl₃).

-

Aqueous Phase Preparation: Prepare 20 mL of a 0.05 M Cu(NO₃)₂ aqueous solution. Buffer the solution to pH 5.5 using a 0.1 M Sodium Acetate/Acetic Acid buffer.

-

Biphasic Extraction: Combine the two phases in a separatory funnel or a sealed extraction vial. Agitate vigorously at 40 °C for 24 hours to ensure equilibrium is reached across the phase boundary[5].

-

Phase Separation: Allow the mixture to settle for 30 minutes (or centrifuge at 3000 rpm for 5 minutes) until the phase boundary is sharp.

-

Collection: Separate the lower organic phase (containing the blue/green Cu-complex) from the upper aqueous raffinate.

-

Self-Validation Checkpoint: Analyze the aqueous raffinate using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Calculate the extraction efficiency (

). A successful extraction will yield

References

-

El-Ashgar, N. M., El-Nahhal, I. M., Chehimi, M. M., Delamar, M., Babonneau, F., & Livage, J. (2006). "Extraction of metal ions (Fe3+, Co2+, Ni2+, Cu2+ and Zn2+) using immobilized-polysiloxane iminobis(n-2-aminophenylacetamide) ligand system." Journal of Sol-Gel Science and Technology, 41(1), 3-10. URL:[Link]

-

Yuan, S., Chang, J., & Yu, B. (2021). "Pd-catalyzed N-(2-aminophenyl)acetamide-assisted ortho-arylation of substituted benzamides." Journal of Catalysis, 401, 322-328. URL:[Link]

-

Corbet, B. P., et al. (2001). "The development of controllable complex curing agents for epoxy resins." Journal of Materials Chemistry, 11(11), 2845-2851. URL:[Link]

Sources

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Complexation equilibria and coordination aspects of Zn(II) complexes contain 2-aminobenzamide and some bioactive amino acid mixed ligands: pH-metric, spectroscopic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications [mdpi.com]

Procedure for reduction of nitro precursors to 2-(2-Aminophenyl)-N-benzylacetamide

Application Note: Selective Reduction of 2-(2-Nitrophenyl)-N-benzylacetamide

Abstract

This application note details the chemoselective reduction of 2-(2-nitrophenyl)-N-benzylacetamide to 2-(2-aminophenyl)-N-benzylacetamide. While nitro reduction is a standard transformation, this specific substrate presents a critical stability challenge: the resulting ortho-amino phenylacetamide motif is highly prone to intramolecular cyclization to form oxindole (indolin-2-one), expelling benzylamine. This guide prioritizes protocols that maintain the open-chain amide, specifically Catalytic Hydrogenation (Method A) and Iron/Ammonium Chloride reduction (Method B), while explicitly cautioning against standard acidic Bechamp reductions.

Introduction & Chemical Context

The target molecule, 2-(2-aminophenyl)-N-benzylacetamide , serves as a versatile intermediate in the synthesis of nitrogen-containing heterocycles, including quinolinones and indoles. However, the proximity of the nucleophilic aniline amine (generated upon reduction) to the electrophilic amide carbonyl creates a high risk of spontaneous lactamization.

Chemoselectivity Challenge

Unlike simple nitroarenes, this substrate contains a "ticking clock." Upon reduction of the nitro group (

-

Desired Pathway: Retention of the N-benzylacetamide side chain.

-

Undesired Pathway: Intramolecular cyclization to oxindole and loss of the benzylamine moiety.

Figure 1: Reaction Pathway and Competitive Cyclization

Caption: The reduction pathway illustrates the critical risk of cyclization (red dashed line) under acidic or thermal stress.

Methodological Comparison

The choice of reduction method dictates the stability of the product.

| Parameter | Method A: H₂ / Pd/C | Method B: Fe / NH₄Cl | Method C: Fe / AcOH |

| Mechanism | Catalytic Hydrogenation | Dissolving Metal (Neutral) | Dissolving Metal (Acidic) |

| Reaction pH | Neutral (7.0) | Slightly Acidic/Neutral (5-6) | Acidic (< 4.0) |

| Temp. Profile | RT (20–25 °C) | Reflux (70–80 °C) | Reflux (80–100 °C) |

| Risk of Cyclization | Low | Moderate | High |

| Throughput | High (Clean workup) | Medium (Slurry filtration) | Medium (Acid neutralization) |

| Recommendation | Primary Choice | Alternative (if halide sensitive) | Not Recommended |

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Primary Method)

Best for: High purity, avoiding thermal stress, and substrates without halogens (Cl, Br, I) that might undergo hydrogenolysis.

Materials:

-

Substrate: 2-(2-Nitrophenyl)-N-benzylacetamide

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to reduce pyrophoric risk).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Hydrogen Source: H₂ balloon or Parr shaker (30 psi).

Step-by-Step Procedure:

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.[2] Always use wet catalyst and keep under inert gas until solvent is added.

-

Solvation: In a round-bottom flask, dissolve 1.0 eq (e.g., 5.0 g) of the nitro precursor in MeOH (50 mL, 10 vol).

-

Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

-

-

Catalyst Addition: Under a gentle stream of Nitrogen (

), carefully add 10 wt% of the Pd/C catalyst (0.5 g). -

Purge: Seal the flask with a septum. Evacuate the headspace and backfill with

(3 cycles).[2] Then, evacuate and backfill with -

Reaction: Stir vigorously at Room Temperature (20–25 °C) under 1 atm

(balloon).-

Monitoring: Check TLC or LC-MS every 1 hour. Reaction typically completes in 2–4 hours.

-

Endpoint: Disappearance of starting material (

in 50% EtOAc/Hex) and appearance of the fluorescent amine spot.

-

-

Workup (Filtration):

-

Purge the system with

to remove excess hydrogen. -

Filter the mixture through a pad of Celite to remove the catalyst.[1]

-

Critical: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.

-

-

Isolation: Concentrate the filtrate under reduced pressure at < 40 °C .

-

Why < 40 °C? To prevent thermal cyclization to oxindole.

-

-

Yield: Expect >90% yield of an off-white solid.

Protocol B: Iron/Ammonium Chloride Reduction (Alternative)

Best for: Labs without hydrogenation equipment or substrates containing halogens (which Pd/C might strip off).

Materials:

-

Substrate: 2-(2-Nitrophenyl)-N-benzylacetamide

-

Reductant: Iron Powder (325 mesh, reduced).

-

Electrolyte: Ammonium Chloride (

). -

Solvent: Ethanol/Water (4:1 ratio).[3]

Step-by-Step Procedure:

-

Preparation: In a reaction vessel equipped with a reflux condenser, suspend the nitro precursor (1.0 eq) in Ethanol (10 vol).

-

Activation: Add water (2.5 vol) and Ammonium Chloride (5.0 eq). Stir to dissolve the salt.

-

Iron Addition: Add Iron powder (5.0 eq) to the mixture.

-

Reaction: Heat the mixture to 70 °C with vigorous stirring.

-

Caution: Do not exceed 80 °C. Monitor strictly.

-

Time: Reaction is usually complete in 1–2 hours.[4]

-

-

Hot Filtration: While still warm (approx 50 °C), filter the mixture through Celite to remove iron oxide sludge. Wash with warm Ethanol.

-

Note: If the mixture cools too much, the product may precipitate in the filter cake.

-

-

Workup:

Experimental Workflow Visualization

Figure 2: Hydrogenation Workflow (Method A)

Caption: Step-by-step workflow for the catalytic hydrogenation protocol ensuring safety and product stability.

Analytical Validation & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Reduction | Nitro peak remains in LCMS; Yellow color persists. | Poisoned catalyst or insufficient | Filter and add fresh catalyst; Increase agitation speed. |

| Cyclization (Oxindole) | Appearance of Benzylamine peak in GC/LCMS; Loss of amide NH in NMR. | Acidic conditions or excessive heat during workup. | Do not use acid workup. Keep rotavap bath < 40 °C. |

| Low Yield | Product trapped in Iron sludge (Method B). | Poor solubility of product in cooled reaction mix. | Perform filtration while the mixture is warm (50 °C). |

Key NMR Signals (DMSO-d6):

-

Precursor (

): Methylene ( -

Product (

): Methylene (

References

-

Catalytic Hydrogenation of Nitroarenes: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (General reference for Pd/C reduction protocols).

-

Iron/Acetic Acid Reduction (Bechamp) & Modifications: Owsley, D. C., & Bloomfield, J. J.[6] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977(02), 118-120. (Foundational text on Fe reduction, highlighting the risks of heat/acid).

-

Cyclization of o-Aminophenylacetic Acid Derivatives: Beckett, A. H., et al. "Indoles and Oxindoles." Tetrahedron, 1968, 24(20), 6093-6109. (Discusses the mechanism of cyclization from open chain precursors).

-

Chemoselective Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, 1988(02), 91-95. (Basis for mild, neutral reduction strategies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

In-Depth Technical Guide: Purification and Recrystallization of 2-(2-Aminophenyl)-N-benzylacetamide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Strategic Overview

As a Senior Application Scientist, I approach the purification of aniline derivatives not merely as a sequence of mechanical steps, but as a deliberate manipulation of molecular microenvironments. 2-(2-Aminophenyl)-N-benzylacetamide presents a unique purification challenge due to its dual-functional nature.

The molecule features a highly polar, hydrogen-bonding acetamide moiety and a nucleophilic, basic primary aniline group. Anilines are notoriously susceptible to air oxidation, often degrading into highly conjugated, dark-colored polymeric impurities (colloquially known in the lab as "black mud"). Furthermore, the basicity of the aniline nitrogen causes severe peak tailing and irreversible adsorption on standard acidic silica gel. To achieve pharmaceutical-grade purity, we must employ a self-validating, orthogonal purification strategy: an initial acid-base extraction to isolate the basic pharmacophore, followed by a decolorizing mixed-solvent recrystallization to polish the crystal lattice.

Table 1: Physicochemical Profile & Purification Implications

| Functional Group | Physicochemical Property | Implication for Purification Strategy |

| Primary Amine (-NH₂) | Weakly basic (pKₐ ~4.6); electron-rich. | Enables selective protonation via 1M HCl for acid-base extraction. Prone to oxidation, requiring activated charcoal during recrystallization. Causes tailing on silica gel. |

| Amide (-CONH-) | Neutral; strong H-bond donor and acceptor. | Increases overall polarity. Dictates the need for a polar "good" solvent (e.g., Ethanol) during recrystallization. |

| Aromatic Rings | Hydrophobic; capable of | Renders the free base highly soluble in organic solvents (EtOAc, DCM) and insoluble in cold water, making water an ideal anti-solvent. |

Purification Workflow

The following diagram illustrates the logical flow of the purification process, transitioning from crude synthesis mixture to the pure target compound.

Figure 1: Purification workflow for 2-(2-Aminophenyl)-N-benzylacetamide.

Detailed Experimental Protocols

Protocol 1: Pre-Purification via Acid-Base Extraction

Causality: The basic aniline nitrogen can be selectively protonated by an aqueous acid, forming a highly water-soluble anilinium salt. This phase-switching mechanism partitions the target compound into the aqueous layer, leaving non-basic organic impurities (e.g., unreacted neutral starting materials or non-basic byproducts) in the organic layer (1[1]).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

-

Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper, invert, and vent carefully. Shake vigorously to ensure maximum surface area contact between phases.

-

Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated 2-(2-Aminophenyl)-N-benzylacetamide. Drain the aqueous layer into a clean Erlenmeyer flask.

-

Organic Wash: Wash the retained aqueous layer with a fresh portion of EtOAc to remove any lingering neutral impurities. Discard the organic layers.

-

Basification (Self-Validation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution is distinctly basic. Validation: Use pH paper to confirm pH > 10. The free base will precipitate as a cloudy suspension or oil out.

-

Re-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol 2: Decolorization and Mixed-Solvent Recrystallization

Causality: Anilines oxidize into highly conjugated chromophores. Activated charcoal provides a massive, porous surface area that selectively adsorbs these large, planar impurities via

Step-by-Step Methodology:

-

Primary Dissolution: Place the enriched free base in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

-

Decolorization: Remove the flask from the heat source to prevent boil-over. Add 5-10% w/w activated charcoal (Norit). Return to heat and boil gently for 5 minutes.

-

Hot Filtration: Rapidly filter the boiling suspension through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated flask. Validation: The filtrate must transition from a dark brown/black color to a pale yellow or colorless solution.

-

Anti-Solvent Addition: Keep the clear filtrate at a gentle boil. Slowly add hot deionized water dropwise. Stop adding water the moment the solution becomes persistently cloudy (the "cloud point"). Add 1-2 drops of hot Ethanol to just clear the cloudiness.

-

Crystallization: Remove the flask from the heat. Allow it to cool completely undisturbed to room temperature. Once ambient temperature is reached, place the flask in an ice bath for 15 minutes to maximize yield.

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water. Dry under high vacuum.

Protocol 3: Amine-Deactivated Flash Column Chromatography (Orthogonal Method)

Causality: If the compound "oils out" repeatedly during recrystallization, chromatography is required. However, the basic aniline nitrogen will interact strongly with the acidic silanol groups (Si-OH) on normal-phase silica gel, acting as a Brønsted acid-base pair. This leads to severe peak tailing and product loss. Adding 1% Triethylamine (TEA) to the mobile phase competitively binds and masks these acidic sites, "deactivating" the silica (4[4]).

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a solvent system of Hexanes/EtOAc (e.g., 1:1 v/v) and add 1% v/v Triethylamine (TEA).

-

Column Packing: Slurry-pack the silica gel column using the TEA-doped mobile phase. Flush with at least two column volumes to ensure complete deactivation of the silica.

-

Loading & Elution: Dry-load the crude sample onto a small amount of silica gel and apply it to the top of the column. Elute using the prepared mobile phase.

-

Validation: Monitor fractions via TLC (UV active). The target compound should elute as a tight, symmetrical spot without streaking.

Quantitative Data & Troubleshooting

Table 2: Troubleshooting Matrix for Aniline Purification

| Observed Issue | Root Cause Analysis | Corrective Action |

| "Oiling Out" during cooling | The melting point of the solute is lower than the boiling point of the solvent system, or the solution cooled too rapidly. | Reheat until the oil dissolves. Add more of the "good" solvent (Ethanol). Allow the flask to cool much slower (e.g., wrap in a towel) before using an ice bath. |

| Persistent brown/black color in crystals | Co-crystallization of highly conjugated, oxidized aniline polymeric impurities. | Perform a second recrystallization. Increase the activated charcoal load by 5% w/w. Ensure hot filtration is rapid. |

| Severe peak tailing on TLC/Column | Brønsted acid-base interaction between the aniline -NH₂ and acidic silanol (Si-OH) groups on the silica. | Pre-flush the column with 1-2% Triethylamine (TEA) or Ammonia. Alternatively, switch to Neutral Alumina as the stationary phase. |

| Low recovery post-extraction | Incomplete protonation or the ammonium salt is partially soluble in the organic layer. | Ensure the aqueous acid wash is strictly pH < 2. Wash the organic layer multiple times with acid. |

References

-

Gordon College Chemistry Department. Preparation of Acetanilide: Synthesis and Purification of an Organic Solid. Gordon College. Available at: [Link]

-

Study.com Educational Resources. Propose a procedure to separate aniline from naphthalene. Study.com. Available at: [Link]

Sources

Application Note: Process Intensification and Scale-Up Strategies for N-Benzylacetamide Derivatives

Abstract & Scope

This technical guide details the transition of N-benzylacetamide derivatives from medicinal chemistry (milligram scale) to process chemistry (kilogram scale). While often viewed as a trivial transformation, the acetylation of benzylamines at scale presents specific thermodynamic and work-up challenges, particularly regarding exotherm control, atom economy, and the elimination of chromatographic purification. This note compares classical batch methodologies with continuous flow processing, providing validated protocols for both.

Introduction: The Scale-Up Gap

In early discovery, N-benzylacetamide is typically synthesized using coupling reagents (EDC, HATU) or acyl chlorides in dichloromethane (DCM), followed by flash chromatography. At the kilogram scale, these methods are economically and environmentally non-viable due to:

-

Atom Economy: Coupling reagents generate stoichiometric waste (e.g., urea byproducts).

-

Safety: Acyl chlorides release HCl gas, requiring scrubbers.

-

Purification: Chromatography is time-prohibitive; the process must rely on crystallization.

Target Molecule: N-benzylacetamide (and functionalized derivatives like the anticonvulsant Lacosamide precursors). Transformation: Nucleophilic acyl substitution of benzylamine with an acetyl donor.

Strategic Route Selection

The following decision matrix outlines the logic for selecting the optimal route based on substrate sensitivity and available equipment.

Figure 1: Decision tree for selecting the acetylation strategy. Route C (Flow) is preferred for highly exothermic reactions or when strict residence time control is required to prevent impurity formation.

Critical Process Parameters (CPPs)

| Parameter | Specification | Causality / Rationale |

| Stoichiometry | 1.05 - 1.10 eq. Acylating Agent | Slight excess ensures full conversion of the expensive amine; excess is hydrolyzed during quench. |

| Temperature (Batch) | < 40°C (Dosing) | Acetylation is highly exothermic ( |

| Mixing Rate | Tip Speed > 1.5 m/s | Reaction is fast; localized hot spots occur without turbulent mixing (Damköhler number > 1). |